molecular formula C8H10FNO B1610420 2-Fluoro-6-methoxy-4-methylaniline CAS No. 217314-46-0

2-Fluoro-6-methoxy-4-methylaniline

Cat. No.: B1610420
CAS No.: 217314-46-0
M. Wt: 155.17 g/mol
InChI Key: ILRQRBUHROWLKN-UHFFFAOYSA-N
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Description

“2-Fluoro-6-methoxy-4-methylaniline” is a chemical compound with the molecular formula C7H8FN . It is also known by other names such as “p-Toluidine, 2-fluoro-”, “Benzenamine, 2-fluoro-4-methyl-”, “2-Fluoro-p-toluidine”, and "4-Amino-3-fluorotoluene" . It is used in the preparation of arylmethylene heterocyclic compounds as Kv1.3 potassium shaker channel blockers .


Molecular Structure Analysis

The molecular weight of “this compound” is 125.1435 . The IUPAC Standard InChI is InChI=1S/C7H8FN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 . The structure is also available as a 2d Mol file .

Safety and Hazards

The safety data sheet for a similar compound, “2-Fluoro-4-methylaniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Properties

IUPAC Name

2-fluoro-6-methoxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRQRBUHROWLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450360
Record name 2-Fluoro-6-methoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217314-46-0
Record name 2-Fluoro-6-methoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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